![molecular formula C12H13ClN4 B1465789 6-chloro-2-methyl-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine CAS No. 1272266-03-1](/img/structure/B1465789.png)
6-chloro-2-methyl-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine
Overview
Description
This compound is a chemically differentiated building block for organic synthesis and medicinal chemistry . It’s specifically used for the preparation of drug candidates containing hindered amine motifs .
Molecular Structure Analysis
The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Physical And Chemical Properties Analysis
The molecular formula of a similar compound, “6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine”, is CHClNS with an average mass of 199.661 Da and a monoisotopic mass of 198.997101 Da .Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing and characterizing novel compounds related to pyrimidinamines. For instance, studies have reported the formation of stable betainic pyrimidinaminides through nucleophilic substitution reactions under specific conditions, leading to the creation of various substituted pyrimidine derivatives (Schmidt, 2002). Another study described the novel syntheses of tricyclic, N-aryl, pyridine-, and pyrazine-fused pyrimidones, highlighting the versatility of pyrimidinamine compounds in synthesizing complex heterocyclic structures (Friary, McPhail, & Seidl, 1993).
Biological Activities
Several studies have investigated the biological activities of pyrimidinamine derivatives. For example, new thiazolo[5,4-d]pyrimidines with molluscicidal properties were synthesized, demonstrating the potential application of these compounds in controlling snail populations that are intermediate hosts for schistosomiasis (El-bayouki & Basyouni, 1988). Another research focused on the synthesis and reactions of benzimidazole derivatives, which include pyrimidinamine compounds, to explore their potential applications in various chemical and biological contexts (Fikry et al., 2015).
Agricultural Applications
The discovery of novel fungicidal compounds based on pyrimidin-4-amine derivatives has been a significant area of research. A study highlighted the synthesis and optimization of pyridin-2-yloxy-based pyrimidin-4-amine fungicides, showcasing the potential of these compounds in agricultural applications to control fungal diseases in crops (Liu et al., 2023).
Methodological Advances
Research has also contributed to methodological advances in chemistry, such as the development of new synthetic routes for creating heterocyclic compounds. One study detailed a multi-step synthesis of triazolo[4,5-d]pyrimidin-7-imines, demonstrating the versatility of pyrimidinamine-based compounds in synthesizing diverse heterocyclic structures (Chen & Shi, 2008, 2009).
properties
IUPAC Name |
6-chloro-2-methyl-N-(2-pyridin-3-ylethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c1-9-16-11(13)7-12(17-9)15-6-4-10-3-2-5-14-8-10/h2-3,5,7-8H,4,6H2,1H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQSWTIGVRPFPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCCC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-methyl-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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